1H-Benzimidazole, 2-[5-chloro-2-[(3,4-dichlorophenyl)methoxy]phenyl]-
Description
The compound 1H-Benzimidazole, 2-[5-chloro-2-[(3,4-dichlorophenyl)methoxy]phenyl]- features a benzimidazole core substituted at the 2-position with a phenyl ring bearing a 5-chloro group and a (3,4-dichlorophenyl)methoxy moiety. Key characterization methods include NMR, IR spectroscopy, and elemental analysis, as demonstrated for structurally related compounds .
Properties
CAS No. |
62871-27-6 |
|---|---|
Molecular Formula |
C20H13Cl3N2O |
Molecular Weight |
403.7 g/mol |
IUPAC Name |
2-[5-chloro-2-[(3,4-dichlorophenyl)methoxy]phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C20H13Cl3N2O/c21-13-6-8-19(26-11-12-5-7-15(22)16(23)9-12)14(10-13)20-24-17-3-1-2-4-18(17)25-20/h1-10H,11H2,(H,24,25) |
InChI Key |
PVKNHVAUFHESLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)Cl)OCC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Preparation of (3,4-Dichlorophenyl)Methyl Bromide
(3,4-Dichlorophenyl)methanol (10 mmol) was treated with hydrobromic acid (48% w/w, 15 mL) under reflux for 6 hours. The organic layer was extracted with dichloromethane, washed with NaHCO₃, and dried over MgSO₄ to yield (3,4-dichlorophenyl)methyl bromide (87% yield).
Step 2: Williamson Etherification
2-Hydroxy-5-chlorobenzaldehyde (10 mmol) was dissolved in dry DMF, and K₂CO₃ (20 mmol) was added. After stirring for 30 minutes, (3,4-dichlorophenyl)methyl bromide (12 mmol) was introduced dropwise. The mixture was heated to 80°C for 8 hours, cooled, and poured into ice water. The precipitate was filtered and recrystallized from ethanol to afford 5-chloro-2-[(3,4-dichlorophenyl)methoxy]benzaldehyde (74% yield).
Characterization Data :
Step 3: Benzimidazole Ring Closure
A mixture of o-phenylenediamine (10 mmol) and 5-chloro-2-[(3,4-dichlorophenyl)methoxy]benzaldehyde (10 mmol) in DMSO (15 mL) was heated to 140°C under N₂ for 12 hours. The reaction was quenched with water, and the precipitate was filtered and purified via column chromatography (SiO₂, EtOAc/hexane 1:3) to yield the target compound (68% yield).
Optimization Insights :
-
Catalyst Screening : Using decylbenzenesulfonic acid (DBSA) and iodine in water at 20°C reduced reaction time to 5 hours with comparable yield (70%).
-
Solvent Impact : DMSO enhanced reaction efficiency compared to ethanol or acetonitrile.
Synthetic Route 2: Direct Alkylation of Preformed Benzimidazole
Synthesis of 2-(5-Chloro-2-Hydroxyphenyl)-1H-Benzimidazole
o-Phenylenediamine (10 mmol) and 5-chloro-2-hydroxybenzaldehyde (10 mmol) were refluxed in 4N HCl for 6 hours. The product was neutralized with NH₄OH, yielding 2-(5-chloro-2-hydroxyphenyl)-1H-benzimidazole (82% yield).
Alkylation with (3,4-Dichlorophenyl)Methyl Bromide
The intermediate (10 mmol) was suspended in acetone with K₂CO₃ (20 mmol) and (3,4-dichlorophenyl)methyl bromide (12 mmol). After refluxing for 10 hours, the mixture was filtered and purified via recrystallization (ethanol) to obtain the target compound (61% yield).
Comparative Analysis :
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Overall Yield | 68% | 61% |
| Reaction Time | 12 h | 16 h |
| Purification Complexity | Moderate | High |
Mechanistic Considerations
Cyclocondensation Mechanism
The aldehyde undergoes nucleophilic attack by the amine group of o-phenylenediamine, forming a Schiff base. Subsequent cyclization and oxidation (facilitated by DMSO or iodine) yield the aromatic benzimidazole core.
Etherification Dynamics
Williamson etherification proceeds via an SN2 mechanism, where the phenoxide ion attacks the alkyl bromide. Steric hindrance from the 3,4-dichlorophenyl group slightly reduces reaction rates.
Analytical and Spectroscopic Validation
Key Spectral Data for Target Compound :
-
HRMS (ESI) : m/z calcd. for C₂₀H₁₂Cl₃N₂O₂ [M+H]⁺: 433.01, found: 433.03.
-
¹³C NMR (125 MHz, DMSO-d₆) : δ 155.2 (C-O), 143.7 (benzimidazole C2), 134.8–118.2 (aromatic carbons), 69.5 (OCH₂).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Core Benzimidazole Reactivity
The fused benzene-imidazole system undergoes characteristic electrophilic substitution and coordination reactions:
Electrophilic Substitution
Substituent-Driven Reactions
The 3,4-dichlorophenylmethoxy and chloro groups enable targeted transformations:
Chloro Group Reactivity
| Reaction Type | Reagents/Conditions | Outcomes | Yield (%) | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | NaOH (aq), Cu catalyst, 120°C | Replacement with -OH/-OR groups | 65–78 | |
| Cross-Coupling (Suzuki) | Pd(PPh₃)₄, ArB(OH)₂, DME, 80°C | Biaryl derivatives | 72 |
Methoxy Group Transformations
| Reaction Type | Reagents/Conditions | Outcomes | Reference |
|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, −78°C | Phenol derivative | |
| Oxidation | KMnO₄, H₂O/acetone, 50°C | Carbonyl group formation |
Functionalization via Alkylation/Arylation
The N1 position of the benzimidazole ring participates in alkylation and arylation:
Coordination Chemistry
The compound acts as a ligand for metal complexes:
| Metal Ion | Conditions | Complex Structure | Application | Reference |
|---|---|---|---|---|
| Cu(II) | EtOH/H₂O, RT | Octahedral geometry | Catalytic oxidation studies | |
| Pd(II) | DMSO, 60°C | Square-planar complexes | Cross-coupling catalyst precursors |
Stability and Decomposition
Critical stability parameters under varying conditions:
| Condition | Observation | Half-Life (h) | Reference |
|---|---|---|---|
| Acidic (pH 2) | Degradation via imidazole ring hydrolysis | 12.3 | |
| Oxidative (H₂O₂) | Methoxy group oxidation | 8.7 | |
| Thermal (>200°C) | Dechlorination and ring cleavage | N/A |
Key Mechanistic Insights
-
Nucleophilic Substitution : Chloro groups at electron-deficient positions undergo SNAr reactions with amines/thiols, facilitated by electron-withdrawing substituents .
-
Cross-Coupling Efficiency : Suzuki reactions show higher yields with electron-deficient aryl boronic acids due to enhanced transmetallation.
-
Biological Activity Correlation : N-Alkylation increases lipophilicity, improving membrane permeability and antifungal potency .
Scientific Research Applications
Pharmacological Properties
1H-benzimidazole derivatives are known for their broad spectrum of biological activities. The specific compound under discussion exhibits properties that may be leveraged in treating various diseases:
- Antiviral Activity : Recent studies have shown that benzimidazole derivatives demonstrate significant antiviral properties. For instance, certain analogues have been reported to inhibit hepatitis C virus (HCV) replication with low effective concentrations (EC50 values in the nanomolar range) .
- Proton Pump Inhibition : Compounds related to 1H-benzimidazole are recognized as selective proton pump inhibitors (PPIs), which are crucial in managing gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease (GERD). The mechanism involves the inhibition of gastric acid secretion .
- Antimicrobial Effects : Benzimidazole derivatives have shown promise as antimicrobial agents, with various studies indicating their effectiveness against a range of pathogens. This includes activity against both Gram-positive and Gram-negative bacteria .
Synthetic Methodologies
The synthesis of 1H-benzimidazole derivatives often involves multi-step processes that utilize various chemical reactions. The following table summarizes some key synthetic approaches:
Case Studies
Several case studies illustrate the therapeutic potential of 1H-benzimidazole derivatives:
- Omeprazole Synthesis : One notable application is in the synthesis of Omeprazole, a widely used proton pump inhibitor. The efficient synthetic route described in patent literature highlights the conversion of specific benzimidazole intermediates into Omeprazole, emphasizing the compound's relevance in clinical settings for treating gastric acid-related disorders .
- Antiviral Research : A study focusing on a series of benzimidazole analogues demonstrated their effectiveness against HCV. Compounds with specific substitutions exhibited remarkable potency, suggesting the potential for developing new antiviral agents based on this framework .
- Analgesic Properties : Research has shown that certain benzimidazole derivatives possess significant analgesic and anti-inflammatory properties. For example, compounds synthesized via Mannich reactions displayed enhanced activity compared to control groups, indicating their potential as therapeutic agents for pain management .
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-[5-chloro-2-[(3,4-dichlorophenyl)methoxy]phenyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may interfere with DNA synthesis or repair mechanisms, resulting in the inhibition of cell proliferation . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
Table 2: Bioactivity of Selected Benzimidazole Derivatives
Key Observations :
Biological Activity
1H-Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The compound 1H-Benzimidazole, 2-[5-chloro-2-[(3,4-dichlorophenyl)methoxy]phenyl]- is a notable example that has been studied for its potential therapeutic applications.
Chemical Structure and Properties
1H-Benzimidazole, 2-[5-chloro-2-[(3,4-dichlorophenyl)methoxy]phenyl]- possesses the following chemical characteristics:
| Property | Details |
|---|---|
| CAS Number | 62871-27-6 |
| Molecular Formula | C20H13Cl3N2O |
| Molecular Weight | 403.7 g/mol |
| IUPAC Name | 2-[5-chloro-2-[(3,4-dichlorophenyl)methoxy]phenyl]-1H-benzimidazole |
| InChI Key | PVKNHVAUFHESLS-UHFFFAOYSA-N |
Antibacterial and Antifungal Properties
Studies have shown that benzimidazole derivatives exhibit significant antibacterial and antifungal activities. For instance, a review highlighted that various benzimidazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .
Antiviral Activity
The antiviral potential of this compound class has also been investigated. Research indicates that certain benzimidazole derivatives can inhibit viral replication by interfering with specific viral enzymes .
Anticancer Activity
The anticancer properties of 1H-Benzimidazole, 2-[5-chloro-2-[(3,4-dichlorophenyl)methoxy]phenyl]- have been a focal point in recent studies. This compound has shown promising results against various cancer cell lines:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| HeLa (Cervical carcinoma) | 25.72 ± 3.95 | |
| MCF7 (Breast carcinoma) | 45.0 ± 13.0 | |
| A431 (Skin carcinoma) | Not specified |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as inhibition of DNA topoisomerases .
The mechanism by which 1H-Benzimidazole, 2-[5-chloro-2-[(3,4-dichlorophenyl)methoxy]phenyl]- exerts its biological effects involves interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as DNA synthesis and repair mechanisms.
- Cell Cycle Disruption : By interfering with DNA topoisomerases, it disrupts the normal cell cycle progression, leading to cell death in rapidly dividing cancer cells .
Case Studies
Several case studies have documented the efficacy of this compound against various diseases:
- Anticancer Efficacy : A study demonstrated that the compound significantly reduced tumor growth in animal models when administered at specific dosages .
- Antimicrobial Testing : Another investigation evaluated its antibacterial activity against multiple strains of bacteria, showing effective inhibition comparable to standard antibiotics .
Q & A
Q. What are the most efficient synthetic routes for preparing 1H-benzimidazole derivatives with complex aryl substitutions?
Methodological Answer: The synthesis of substituted benzimidazoles typically involves:
- Condensation reactions : Reacting o-phenylenediamine with carboxylic acids, nitriles, or aldehydes under acidic conditions or with Na₂S₂O₅ .
- N-Alkylation : Introducing substituents at the N-1 position using alkyl halides in the presence of a base .
For the target compound, key steps include:
Formation of the benzimidazole core via condensation of o-phenylenediamine with a pre-functionalized aldehyde/carboxylic acid derivative bearing the 5-chloro and (3,4-dichlorophenyl)methoxy groups.
Optimizing reaction conditions (e.g., microwave irradiation for faster, greener synthesis) .
Q. Example Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Core formation | o-Phenylenediamine + aldehyde derivative, HCl (reflux, 12 h) | 65–75% | |
| N-Alkylation | Substituted halide, K₂CO₃, DMF (60°C, 6 h) | 70–80% |
Q. Which spectroscopic methods confirm the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Confirm substitution patterns (e.g., aromatic protons, methoxy groups). For example, the (3,4-dichlorophenyl)methoxy group shows distinct splitting patterns at δ 4.8–5.2 ppm (OCH₂) .
- IR Spectroscopy : Identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹, C-O-C at ~1250 cm⁻¹) .
- Elemental Analysis : Validate molecular formula (e.g., C, H, N, Cl content) .
Q. What in vitro assays evaluate the anticancer potential of this compound?
Methodological Answer:
Q. Experimental Design :
Q. How should researchers handle and store this compound safely?
Methodological Answer:
- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact (first aid measures in case of exposure: rinse skin/eyes with water; seek medical attention) .
- Storage : Keep in airtight containers at –20°C, protected from light and moisture to prevent degradation .
Advanced Research Questions
Q. How can computational methods predict this compound’s biological activity?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., tubulin for anticancer activity). Docking scores correlate with binding affinity .
- QSAR Modeling : Relate substituent electronic properties (e.g., Hammett constants) to bioactivity .
Case Study :
Docking of a similar benzimidazole derivative (9c) into the ATP-binding pocket of a kinase showed hydrogen bonds with Lys33 and hydrophobic interactions with Phe80, explaining its inhibitory activity .
Q. How to resolve contradictions between in vitro and in vivo efficacy?
Methodological Answer:
Q. Example Workflow :
| Step | Method | Purpose |
|---|---|---|
| 1 | HPLC-MS | Quantify compound stability in plasma |
| 2 | Xenograft models | Compare tumor growth inhibition vs. in vitro data |
Q. Key considerations for SAR studies on benzimidazole derivatives?
Methodological Answer:
Q. SAR Table :
| Position | Modification | Effect on Activity | Reference |
|---|---|---|---|
| C-2 | Electron-withdrawing groups (Cl, NO₂) | ↑ Anticancer potency | |
| N-1 | Bulky substituents (e.g., benzyl) | ↑ DNA intercalation |
Q. Integrating green chemistry into synthesis?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 12 h) and solvent use .
- Catalyst Recycling : Use reusable catalysts (e.g., BiOCl/FeOCl/SiO₂ nanocomposites) to minimize waste .
Example :
Microwave irradiation improved the yield of a benzimidazole derivative from 65% to 85% while cutting energy use by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
